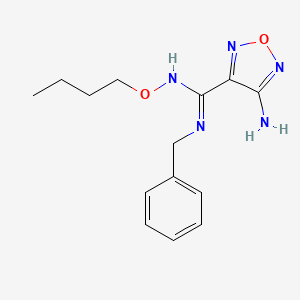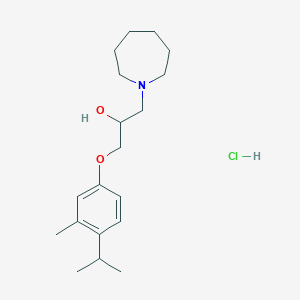
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride is a chemical compound that has received increasing attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is synthesized through a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.
作用机制
The mechanism of action of 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride is not fully understood. However, it is believed to act through various pathways, including inhibition of certain enzymes and proteins, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation in vitro and in vivo. It has also been shown to enhance the activity of certain enzymes and proteins, such as SIRT1 and AMPK, which play important roles in cellular metabolism and longevity.
实验室实验的优点和局限性
One of the main advantages of using 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
未来方向
There are several future directions for research on 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride. One possible direction is to investigate its potential applications in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, future studies could focus on developing new synthetic methods for this compound and its derivatives, as well as exploring its potential as a building block for the synthesis of other bioactive compounds.
合成方法
The synthesis of 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride involves the reaction of 4-hydroxybenzoic acid with pyridine-3-methanol in the presence of a suitable catalyst and solvent. The reaction proceeds through several steps, including esterification, nucleophilic substitution, and salt formation. The final product is obtained as a white crystalline powder, which is highly pure and stable.
科学研究应用
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride has been widely used in scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. It has shown promising results in the treatment of various diseases such as rheumatoid arthritis, Alzheimer's disease, and cancer. In biology, this compound has been used as a tool to study the mechanism of action of certain enzymes and proteins. In chemistry, it has been used as a building block for the synthesis of other compounds.
属性
IUPAC Name |
pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-12-5-3-11(4-6-12)13(16)17-9-10-2-1-7-14-8-10;/h1-8,15H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDDQAVYACJZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-methyl-4-piperidinyl)methyl]-3-(5-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B5164289.png)
![4-{3-[(4-methoxy-3-biphenylyl)amino]butyl}phenol](/img/structure/B5164291.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5164297.png)

![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)
![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)

![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
